

An In-depth Technical Guide to Propargyl Succinate Derivatives

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Compound of Interest

Compound Name: 3-(Prop-2-yn-1-yl)oxolane-2,5-dione

Cat. No.: B1528320

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This technical guide provides a comprehensive overview of a key propargylated succinic anhydride derivative, specifically 4-(prop-2-yn-1-yloxy)-4-oxobutanoic acid. This compound is of significant interest to researchers and professionals in drug development due to the versatile reactivity of its terminal alkyne (propargyl group), which allows for its use in "click" chemistry for bioconjugation, and the carboxylic acid functionality that can be used for further chemical modifications.

Quantitative Data Summary

For clarity and ease of comparison, the key quantitative data for the reactants and the resulting product, 4-(prop-2-yn-1-yloxy)-4-oxobutanoic acid, are summarized in the table below. This derivative is formed through the ring-opening reaction of succinic anhydride with propargyl alcohol.

Property	Succinic Anhydride	Propargyl Alcohol	4-(prop-2-yn-1-yloxy)-4-oxobutanoic acid
Molecular Formula	C ₄ H ₄ O ₃	C ₃ H ₄ O	C ₇ H ₈ O ₄
Molecular Weight (g/mol)	100.07[1][2][3]	56.06	156.12
Appearance	Colorless needles or white crystalline solid[2][4]	Colorless liquid	Expected to be a solid or oil
Melting Point (°C)	119-120[2][3]	-52	Not readily available
Boiling Point (°C)	261[2]	114-115	Not readily available
CAS Number	108-30-5[2][5]	107-19-7	Not assigned

Experimental Protocols

Synthesis of 4-(prop-2-yn-1-yloxy)-4-oxobutanoic acid

The synthesis of this propargyl succinate derivative involves the ring-opening of succinic anhydride by propargyl alcohol. This reaction is a common method for introducing a carboxylic acid and an ester linkage.

Materials:

- Succinic anhydride
- Propargyl alcohol
- Pyridine (or another suitable base catalyst, such as triethylamine)
- Dichloromethane (DCM) or another suitable aprotic solvent
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography

- Hexanes and Ethyl Acetate for chromatography

Procedure:

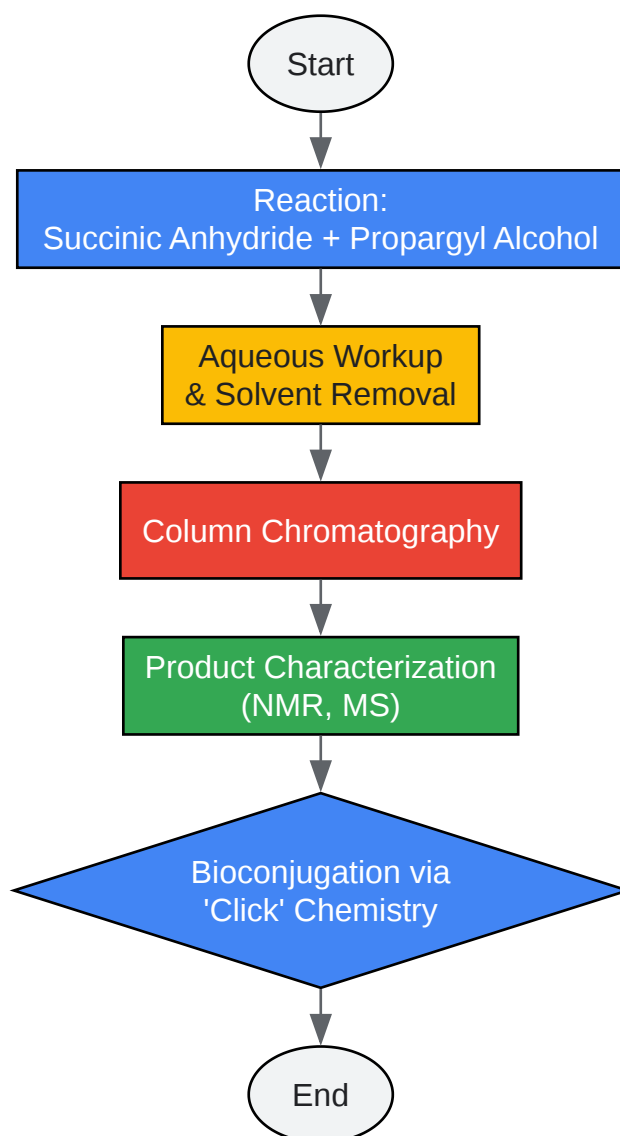
- In a clean, dry round-bottom flask, dissolve succinic anhydride (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
- To this solution, add propargyl alcohol (1.0 equivalent) followed by the slow, dropwise addition of pyridine (1.1 equivalents) at 0 °C (ice bath).
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is quenched by the addition of dilute hydrochloric acid (e.g., 1M HCl) to neutralize the pyridine.
- The aqueous layer is separated, and the organic layer is washed sequentially with dilute HCl, water, and brine.
- The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- Purification of the crude product can be achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 4-(prop-2-yn-1-yloxy)-4-oxobutanoic acid.

This protocol is a general guideline, and optimization of reaction conditions, such as temperature, solvent, and catalyst, may be necessary to achieve higher yields and purity.

Logical Relationships and Workflows

The following diagrams illustrate the synthesis reaction and a typical experimental workflow for the preparation and subsequent use of 4-(prop-2-yn-1-yloxy)-4-oxobutanoic acid in bioconjugation.

Caption: Synthesis of 4-(prop-2-yn-1-yloxy)-4-oxobutanoic acid.



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Caption: Experimental workflow for synthesis and application.

Applications in Drug Development

The synthesized propargyl succinate derivative is a valuable bifunctional linker in drug discovery and development.[6] The terminal alkyne group can readily participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions ("click" chemistry), allowing for the efficient and specific conjugation to azide-modified biomolecules such as proteins, peptides, or nucleic acids.[7]

The carboxylic acid functionality provides a handle for further chemical modification. For instance, it can be activated and coupled to amine groups on drug molecules, targeting ligands, or solubility modifiers. This dual functionality makes it an excellent tool for the construction of complex bioconjugates, antibody-drug conjugates (ADCs), and targeted drug delivery systems. [1] The succinate linker itself is often utilized in prodrug strategies to improve the physicochemical properties of a parent drug.[6]

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